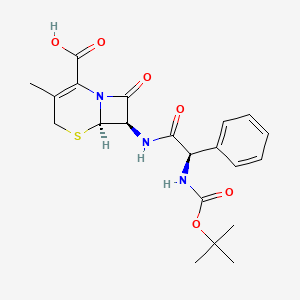
Diboc-iodo-L-dopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diboc-iodo-L-dopa, also known as N-formyl-3,4-di-tert-butoxycarbonyloxy-6-iodo-L-phenylalanine ethyl ester, is a compound with the molecular formula C22H30INO9 and a molecular weight of 579.379 g/mol . This compound is widely used in organic synthesis, particularly in peptide synthesis and drug development due to its excellent protecting group properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diboc-iodo-L-dopa typically involves the protection of the hydroxyl groups of L-dopa with tert-butoxycarbonyl (Boc) groups, followed by iodination at the 6-position of the aromatic ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diboc-iodo-L-dopa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Diboc-iodo-L-dopa has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Diboc-iodo-L-dopa involves its role as a precursor in the synthesis of biologically active compounds. The compound can be metabolized to produce L-dopa, which is then converted to dopamine in the brain. This process involves the enzyme dopa decarboxylase, which catalyzes the decarboxylation of L-dopa to dopamine. The increased levels of dopamine help alleviate symptoms of neurological disorders such as Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
L-dopa: The parent compound of Diboc-iodo-L-dopa, used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with L-dopa to enhance its efficacy by inhibiting peripheral metabolism.
Benserazide: Another dopa decarboxylase inhibitor used in combination with L-dopa.
Uniqueness
This compound is unique due to its dual role as a protecting group and a precursor for biologically active compounds. Its iodo group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
ethyl (2S)-2-formamido-3-[2-iodo-4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30INO9/c1-8-29-18(26)15(24-12-25)9-13-10-16(30-19(27)32-21(2,3)4)17(11-14(13)23)31-20(28)33-22(5,6)7/h10-12,15H,8-9H2,1-7H3,(H,24,25)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKADYNGDUQDRY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
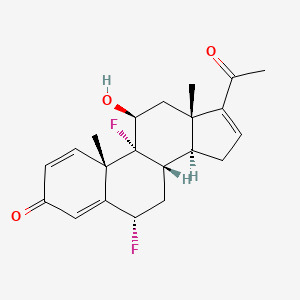

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2beta,4alpha)]- (9CI)](/img/no-structure.png)
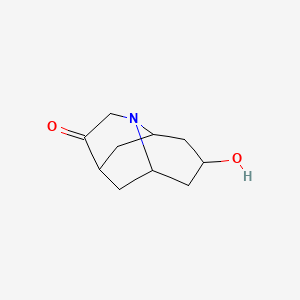
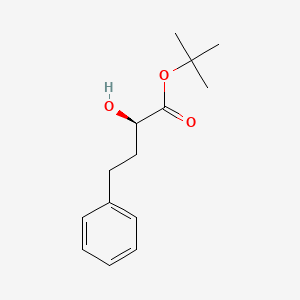
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)
![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)
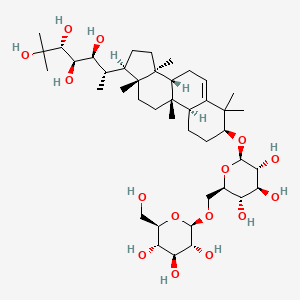

![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)

